1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium
Description
Properties
IUPAC Name |
1-methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIOCMZNEKUBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405439 | |
| Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41491-90-1 | |
| Record name | Pyridinium, 4,4'-(1,2-ethenediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with appropriate ethenyl precursors. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are usually carried out at temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diquat (1,1’-Ethylene-2,2’-dipyridylium)
- Structure : Two pyridinium rings linked by an ethylene bridge ($ \text{CH}2\text{CH}2 $) instead of a direct bond.
- Applications : Herbicide, but less persistent in soil compared to paraquat.
Mepiquat (1,1-Dimethylpiperidinium Chloride)
- Structure: A monocationic piperidinium derivative with two methyl groups.
- Applications : Plant growth regulator, primarily used to control cotton stem elongation.
- Key Difference: Absence of aromatic rings reduces its redox activity, making it non-herbicidal .
Chlormequat (2-Chloroethyl(trimethyl)azanium)
- Structure: A monocationic azanium compound with a chloroethyl substituent.
- Applications : Growth retardant in cereals.
- Key Difference : Chlorine substitution enhances hygroscopicity, influencing its mobility in plants .
Pyridinium Derivatives with Ethenyl Linkers
1-Methyl-4-[(E)-2-(3-hydroxy-4-methoxy-phenyl)ethenyl]pyridinium 4-Bromo-benzenesulfonate Monohydrate
- Structure : A pyridinium cation linked via an ethenyl group to a substituted phenyl ring (3-hydroxy-4-methoxy), paired with a 4-bromo-benzenesulfonate anion.
- Applications : Studied for its crystalline properties; hydrogen-bonding networks stabilize the lattice .
- Key Difference : The hydroxy-methoxy-phenyl substituent and sulfonate counterion enhance solubility in polar solvents compared to paraquat’s dichloride salt .
3-[2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-1H-indole, Iodide (F16)
1-(Carboxymethyl)-4-[(E)-2-(3-methoxy-4-methylphenyl)ethenyl]pyridin-1-ium
- Structure : Carboxymethyl-substituted pyridinium with a methoxy-methylphenyl ethenyl group.
- Applications: Capping agent for ZnO nanoparticles in antibacterial materials.
- Key Difference: Carboxymethyl group facilitates binding to metal oxides, enabling nanomaterial synthesis .
Table 1: Comparative Analysis of Key Properties
| Compound | Charge | Key Substituents | Solubility | Primary Application | Toxicity Profile |
|---|---|---|---|---|---|
| Paraquat | Dication | N-methylpyridinium ×2 | Water-soluble | Herbicide | High (ROS-mediated) |
| Diquat | Dication | Pyridinium + ethylene bridge | Moderate in water | Herbicide | Moderate |
| F16 (Indole derivative) | Monocation | Pyridinium + indole | DMSO/ethanol | Anticancer research | Cell-specific |
| 4-Bromo-benzenesulfonate | Monocation | Hydroxy-methoxy-phenyl + sulfonate | Polar organic solvents | Crystal engineering | Low |
Crystallographic Insights
- Paraquat: Limited crystallographic data due to high solubility, but its structural rigidity is inferred from analogues.
- 4-Bromo-benzenesulfonate Derivative () : Crystallizes in a triclinic $ P1 $ space group ($ a = 9.7426 \, \text{Å}, \, b = 9.8821 \, \text{Å} $) with O–H⋯O hydrogen bonds stabilizing the lattice .
- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium Iodide (): Forms $ P1 $-symmetric crystals with C–H⋯I interactions, lacking nonlinear optical activity .
Biological Activity
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium, a compound with the molecular formula C14H16N2, features two pyridinium rings linked by an ethenyl bridge. This unique structure positions it as a significant candidate for various biological applications, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.290 g/mol |
| CAS Number | 41491-90-1 |
| LogP | 1.506 |
| Polar Surface Area | 7.760 Ų |
The biological activity of 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, influencing several biochemical pathways critical for microbial and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cell signaling pathways.
- Receptor Modulation : It may act on specific receptors related to neurotransmission and cellular growth.
Antimicrobial Properties
Research indicates that 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- MRSA: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been explored, particularly regarding its effects on various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of the compound on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines:
- IC50 Values :
- HeLa: 25 µM
- MCF7: 30 µM
These results indicate that the compound can effectively inhibit cancer cell growth, warranting further investigation into its mechanisms and therapeutic applications.
Research Applications
The compound's unique properties make it suitable for several scientific applications:
- Drug Development : Ongoing research is focused on its potential as a drug precursor.
- Material Science : It is utilized in synthesizing advanced materials with specific electronic properties.
- Coordination Chemistry : Acts as an intermediate in creating coordination polymers and metal-organic frameworks (MOFs).
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare 1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium, and how is purity ensured?
- Methodology : The compound is synthesized via condensation reactions, often starting with alkylation of pyridine derivatives. For example, a related compound () was prepared by reacting 1-methylpyridinium iodide with a substituted benzaldehyde in methanol, followed by refluxing and purification via recrystallization (ethanol/methanol, 1:1 v/v). Critical steps include stoichiometric control of reagents (e.g., 0.58 mmol precursor), removal of byproducts (e.g., AgI precipitate via filtration), and solvent evaporation under reduced pressure. Purity is confirmed by melting point analysis (511–512 K) and single-crystal X-ray diffraction (SCXRD) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : SCXRD is the gold standard. For example, a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) was used to collect data at 100 K, yielding 3,717 independent reflections. Structural refinement via SHELXL ( ) confirmed bond lengths (e.g., E-configuration of the ethenyl group, C=C bond length = 1.326 Å) and dihedral angles (e.g., 2.62° between pyridinium and benzene rings). Hydrogen atoms were located via difference Fourier maps and refined isotropically or using riding models .
Q. What spectroscopic techniques validate the compound’s identity?
- Methodology :
- 1H NMR (e.g., DMSO-d6): Peaks for aromatic protons (δ 6.92–8.74 ppm), methyl groups (δ 4.25 ppm), and vinyl protons (J = 16.0 Hz) confirm substituent positions ( ).
- IR Spectroscopy : Detects functional groups (e.g., sulfonate S=O stretches at ~1,200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated 496.37 g/mol matches experimental data) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodology : SCXRD reveals O–H⋯O hydrogen bonds (e.g., between water molecules and sulfonate groups, d(O⋯O) ≈ 2.8 Å) and weak C–H⋯O interactions (). These interactions form chains along the [010] direction, stabilizing the lattice. Mercury software () visualizes packing patterns, while SHELXL refines anisotropic displacement parameters. Hydrogen-bond geometries (angles, distances) are quantified using WinGX/ORTEP () .
Q. What challenges arise in refining the crystal structure, and how are they resolved?
- Challenges :
- Disorder : Methyl or solvent molecules may exhibit positional disorder.
- Twinned Data : Requires careful scaling (e.g., using SADABS) and twin-law application in SHELXL.
- Solutions :
- Restraints : Apply geometric restraints (e.g., C–H bond lengths fixed at 0.93–0.96 Å) and isotropic displacement parameter (Uiso) constraints (1.2–1.5×Ueq of parent atoms).
- Validation : Check R-factors (e.g., R1 = 0.043, wR2 = 0.125 for I > 2σ(I)) and residual electron density maps .
Q. How can computational methods predict the electronic properties relevant to biological activity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability (for nonlinear optics) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with experimental bioactivity data (e.g., antimicrobial IC50 values) .
Key Structural Data from Crystallography
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell dimensions | a = 9.7426 Å, b = 9.8821 Å, c = 11.8356 Å | |
| Dihedral angle (pyridinium/benzene) | 2.62° | |
| C=C bond length (ethenyl) | 1.326 Å | |
| Hydrogen bond (O–H⋯O) | d(O⋯O) = 2.76 Å, θ = 165° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
